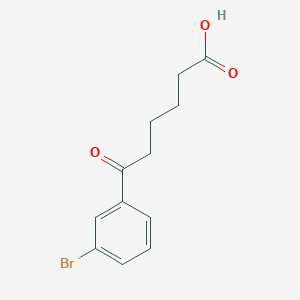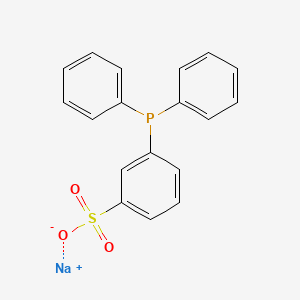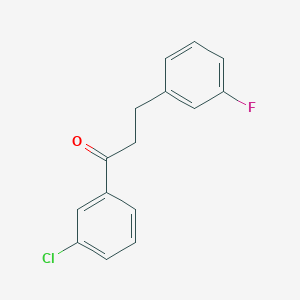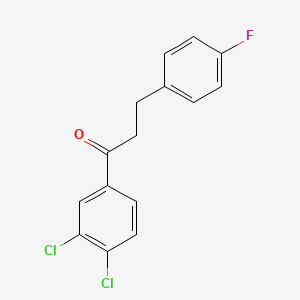
6-(3-Bromophenyl)-6-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Bromophenyl)-6-oxohexanoic acid, commonly referred to as 6-BPA, is a six-carbon organic acid that has been used in a wide range of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments. In
Applications De Recherche Scientifique
Mass Spectrometry and Fragmentation Studies
Research on monocarboxylic acids with acyl functional groups, like 5-oxohexanoic acid, has provided insights into their mass spectrometric characterization and gas phase ion fragmentation mechanisms. Although the specific compound 6-(3-Bromophenyl)-6-oxohexanoic acid was not directly studied, related compounds have been investigated using electrospray ionization coupled with advanced mass spectrometry techniques. These studies elucidate fragmentation pathways and offer a deeper understanding of the structural behavior of similar compounds in the gas phase, which is crucial for analytical chemistry applications (Kanawati et al., 2007).
Synthesis and Biological Activity
The synthesis and biological evaluation of compounds structurally related to this compound, such as 6-aryl-4-oxohexanoic acids, have been explored. These compounds have been tested for their anti-inflammatory activities and effects on eicosanoid biosynthesis. Such research is fundamental in drug discovery and development, providing a basis for the synthesis of new therapeutic agents with potential anti-inflammatory properties (Abouzid et al., 2007).
Carbonic Anhydrase Inhibition
Novel cyclohexanonyl bromophenol derivatives, which are structurally related to this compound, have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isozymes. This research highlights the potential of such compounds in the development of new inhibitors for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Anticonvulsant Properties
The structure and energetically preferred conformation of anticonvulsant compounds, including those with a bromophenyl group similar to this compound, have been determined through X-ray crystallography and theoretical calculations. Such studies are crucial for understanding the molecular basis of biological activity and for the design of new anticonvulsant agents (Edafiogho et al., 2003).
Enzymatic Production Methods
An enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid has been developed, showcasing the potential for bio-based production methods of similar compounds. This approach highlights the importance of biotechnological methods in sustainable chemical synthesis (Yamada et al., 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(3-bromophenyl)-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c13-10-5-3-4-9(8-10)11(14)6-1-2-7-12(15)16/h3-5,8H,1-2,6-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUHXYKFBZAYBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645259 |
Source


|
| Record name | 6-(3-Bromophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93002-99-4 |
Source


|
| Record name | 6-(3-Bromophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1343464.png)












